1,5-Dichloro-2-fluoro-4-isocyanatobenzene
Description
1,5-Dichloro-2-fluoro-4-isocyanatobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), fluorine (F), and an isocyanate (–NCO) group. Its molecular formula is C₇H₂Cl₂FNO, with a molecular weight of 205.95 g/mol. The isocyanate group at the para position (relative to the fluorine) confers high reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and polymer synthesis. Its structural uniqueness arises from the electron-withdrawing effects of halogens and the electrophilic nature of the isocyanate group, which facilitates nucleophilic addition reactions .
Properties
Molecular Formula |
C7H2Cl2FNO |
|---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
1,5-dichloro-2-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl2FNO/c8-4-1-5(9)7(11-3-12)2-6(4)10/h1-2H |
InChI Key |
BLHMSURGLUZWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)N=C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Starting Materials and General Strategy
Preparation typically begins with chlorinated benzene derivatives such as orthodichlorobenzene or dichloronitrobenzene intermediates. The synthetic sequence involves:
- Nitration of dichlorobenzene to form dichloronitrobenzene mixtures
- Fluorination of dichloronitrobenzene to introduce fluorine substituents
- Chlorination to adjust chlorine positions and ratios
- Conversion of nitro groups to isocyanate functionality via reduction and subsequent functional group transformation
This multi-step approach allows precise control over substitution patterns on the aromatic ring.
Detailed Synthetic Route
Step 1: Nitration of Orthodichlorobenzene
- Reagents: Orthodichlorobenzene, mixed acid nitration mixture (sulfuric acid and nitric acid)
- Conditions: 60 °C for ~2.5 hours
- Outcome: Formation of dichloronitrobenzene mixtures with high yield (~98%)
- Workup: Extraction, washing to neutrality, drying, solvent removal, and vacuum distillation
Step 2: Fluorination of Dichloronitrobenzene
- Reagents: Dichloronitrobenzene mixture, potassium monofluoride (KF), aprotic polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
- Conditions: 145–185 °C, typically 3 hours
- Solvent loading: 1–5 mL solvent per gram of dichloronitrobenzene
- Yield: Approximately 82% with a transformation efficiency of 54–55%
- Workup: Organic phase washing, solvent recovery by vacuum distillation
Step 3: Chlorination of Fluorine Chloronitrobenzene
- Reagents: Fluorine chloronitrobenzene mixture, chlorine gas
- Conditions: 180–220 °C for 8–12 hours
- Yield: Approximately 62.8% after purification by vacuum distillation
Step 4: Conversion to Isocyanate
Although specific details on the isocyanate formation for this compound are scarce, general methods for aromatic isocyanates involve:
- Reduction of the nitro group to an amine
- Conversion of the amine to an isocyanate via phosgene or phosgene substitutes (e.g., triphosgene) under controlled conditions
This step requires careful handling due to the toxicity and reactivity of isocyanate intermediates.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Starting Material | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Nitration | Orthodichlorobenzene | H2SO4/HNO3 mixture | 60 | 2.5 | 98 | Extraction and vacuum distillation |
| 2 | Fluorination | Dichloronitrobenzene mixture | Potassium monofluoride, DMSO or DMF | 145–185 | 3 | 82 | Aprotic solvent, solvent recovery |
| 3 | Chlorination | Fluorine chloronitrobenzene | Chlorine gas | 180–220 | 8–12 | 62.8 | Vacuum distillation purification |
| 4 | Isocyanate formation | Amino derivative (from nitro) | Phosgene or substitutes (triphosgene) | Ambient to reflux | Variable | Not specified | Requires strict safety controls |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isocyanate group (–NCO) readily undergoes nucleophilic addition reactions with amines, alcohols, and water, forming ureas, urethanes, or carbamic acids, respectively.
Reaction with Amines
Primary and secondary amines react with 1,5-dichloro-2-fluoro-4-isocyanatobenzene to form substituted ureas. This reaction is critical in pharmaceutical synthesis, as demonstrated in antimalarial drug research :
In this example, the isocyanate reacts with pyrrolidine to yield a urea derivative with potent inhibitory activity against Plasmodium falciparum IspD .
Hydrolysis
Isocyanates hydrolyze in the presence of water to form unstable carbamic acid intermediates, which further decompose into amines and carbon dioxide. For 1,5-dichloro-2-fluoro-4-isocyanatobenzene, this reaction is likely influenced by the electron-withdrawing effects of chlorine and fluorine, accelerating hydrolysis under acidic or basic conditions.
Substitution Reactions
The chlorine and fluorine substituents may participate in electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS), though direct experimental evidence for this compound is limited. Analogous compounds (e.g., 1,4-dichloro-2-fluorobenzene) undergo NAS with sodium methoxide or potassium permanganate, suggesting potential reactivity at halogenated positions.
Thermochemical Stability
Thermochemical data for structurally similar compounds provide insights into stability and decomposition pathways:
These values indicate moderate thermal stability, with decomposition favoring urea or aryl amine formation under specific conditions .
Scientific Research Applications
1,5-Dichloro-2-fluoro-4-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,5-dichloro-2-fluoro-4-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of ureas, carbamates, and other derivatives. These reactions can modify the activity of enzymes and other biological molecules, making the compound useful in various biochemical applications.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges: Regioselective halogenation and isocyanate introduction are complex due to competing side reactions.
- Stability: Fluorine’s electron-withdrawing effect stabilizes the isocyanate group against hydrolysis compared to non-fluorinated analogs, as inferred from halogenated benzene studies .
Biological Activity
1,5-Dichloro-2-fluoro-4-isocyanatobenzene is a chemical compound that has garnered attention for its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its applications in medicinal chemistry, environmental science, and industrial chemistry.
Chemical Structure and Properties
1,5-Dichloro-2-fluoro-4-isocyanatobenzene is characterized by its isocyanate functional group, which is known for its reactivity towards nucleophiles. The presence of chlorine and fluorine atoms enhances its electrophilic properties, making it a candidate for various chemical reactions and biological interactions.
The biological activity of 1,5-dichloro-2-fluoro-4-isocyanatobenzene is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity can lead to enzyme inhibition or modulation of receptor activity, impacting various biological pathways.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition potential of 1,5-dichloro-2-fluoro-4-isocyanatobenzene. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 29 ± 7 | Cytotoxicity |
| Study 2 | A549 | 62 ± 15 | Enzyme inhibition |
| Study 3 | MCF-7 | >100 | Non-cytotoxic |
These results indicate varying levels of biological activity across different cell lines, suggesting that the compound may have selective toxicity profiles.
Case Studies
- Enzyme Inhibition : In a study focusing on the inhibition of specific enzymes involved in metabolic pathways, 1,5-dichloro-2-fluoro-4-isocyanatobenzene demonstrated significant inhibition against target enzymes with an IC50 value of approximately 40 µM. This suggests potential applications in drug development targeting metabolic disorders.
- Antimicrobial Activity : Another investigation assessed the compound's antimicrobial properties against various bacterial strains. The results indicated moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Research Findings
Recent studies have highlighted the potential of 1,5-dichloro-2-fluoro-4-isocyanatobenzene in various therapeutic contexts:
- Targeting Plasmodium falciparum : Research indicated that derivatives of isocyanatobenzenes could be developed as inhibitors against malaria-causing parasites, leveraging the unique reactivity of the isocyanate group to disrupt essential biosynthetic pathways in these pathogens .
- Environmental Impact : Given its chemical structure, there are concerns regarding the environmental persistence and toxicity of this compound. Studies suggest that it may pose risks to aquatic life due to its reactive nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
